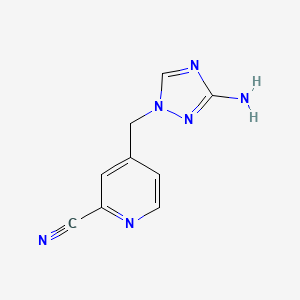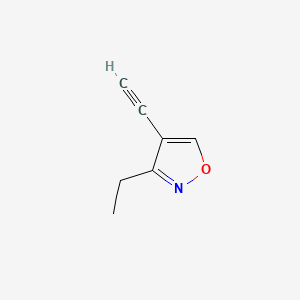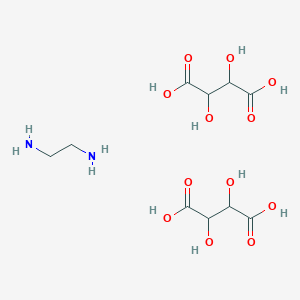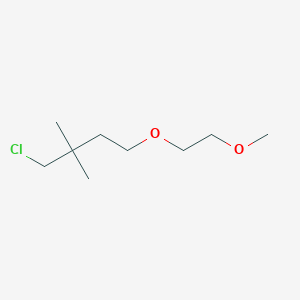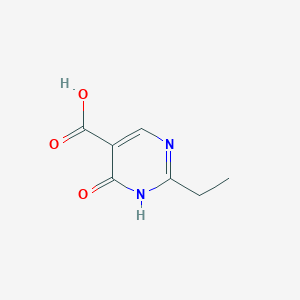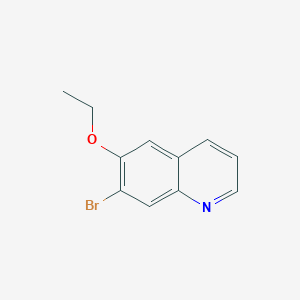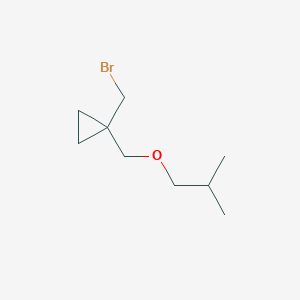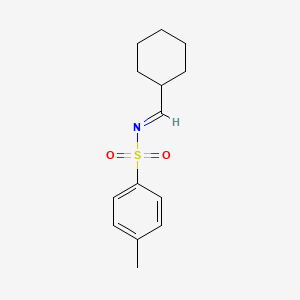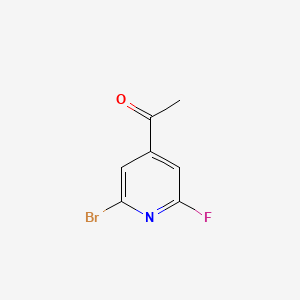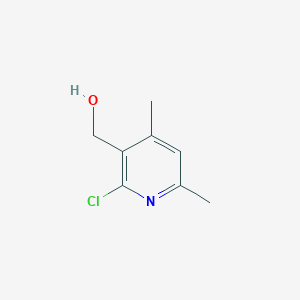
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and two methyl groups attached to a pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol typically involves the chlorination of 4,6-dimethylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,6-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a reducing agent to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of (2-Chloro-4,6-dimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-4,6-dimethylpyridin-3-yl)methanol.
Substitution: Formation of (2-Amino-4,6-dimethylpyridin-3-yl)methanol or (2-Hydroxy-4,6-dimethylpyridin-3-yl)methanol.
Scientific Research Applications
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-pyridinyl)methanol
- (2-Chloro-4,6-dimethylpyridin-3-yl)methanamine
- (4-Chloro-pyridin-2-yl)-methanol
Uniqueness
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. The additional methyl groups at positions 4 and 6 further differentiate it from other similar compounds, influencing its steric and electronic characteristics.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(2-chloro-4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3,11H,4H2,1-2H3 |
InChI Key |
AZGYJPFGHAUDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CO)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
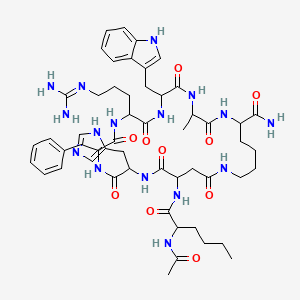
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
